N-Acetylisoxazolidine
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Overview
Description
N-Acetylisoxazolidine is a heterocyclic compound that contains both nitrogen and oxygen atoms in its ring structure. It is a derivative of isoxazolidine, which is known for its diverse applications in organic synthesis and medicinal chemistry. The compound has a molecular formula of C5H9NO2 and a molecular weight of 115.13 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Acetylisoxazolidine can be synthesized through various methods. One common approach involves the one-pot three-component cycloaddition reaction of sulfoxonium ylides, nitrosoarenes, and alkenes. This method is catalyst-free and additive-free, making it operationally simple and safe . Another method involves the use of nickel (II) as a catalyst to react electron-deficient olefins with C,N-diarylnitrones, resulting in high yields and regioselectivity .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of safer and more stable reagents, along with optimized reaction conditions, ensures high efficiency and yield. The catalyst-free approach is particularly favored in industrial settings due to its operational safety and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
N-Acetylisoxazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert this compound into other functionalized compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions are typically mild, ensuring high conversion rates and selectivity .
Major Products
The major products formed from these reactions include various functionalized isoxazolidine derivatives, which can be further utilized in organic synthesis and medicinal chemistry .
Scientific Research Applications
N-Acetylisoxazolidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and mechanisms.
Medicine: this compound derivatives have shown potential as therapeutic agents due to their bioactive properties.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-Acetylisoxazolidine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can also participate in redox reactions, influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Acetylisoxazolidine include other isoxazolidine derivatives and related heterocyclic compounds such as isoxazoles and pyrazoles .
Uniqueness
This compound is unique due to its specific structural features and reactivity. Its ability to undergo a wide range of chemical reactions and its diverse applications in various fields make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C5H9NO2 |
---|---|
Molecular Weight |
115.13 g/mol |
IUPAC Name |
1-(1,2-oxazolidin-2-yl)ethanone |
InChI |
InChI=1S/C5H9NO2/c1-5(7)6-3-2-4-8-6/h2-4H2,1H3 |
InChI Key |
MQXPKJNBYZWPHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCO1 |
Origin of Product |
United States |
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